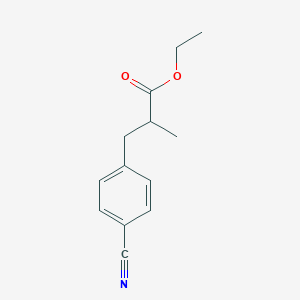

Ethyl 3-(4-cyanophenyl)-2-methylpropanoate

Description

Ethyl 3-(4-cyanophenyl)-2-methylpropanoate is an ester derivative characterized by a propanoate backbone substituted with a 4-cyanophenyl group at the 3-position and a methyl group at the 2-position. The 4-cyanophenyl group introduces significant electron-withdrawing effects, influencing the compound’s electronic properties, solubility, and reactivity.

Properties

IUPAC Name |

ethyl 3-(4-cyanophenyl)-2-methylpropanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO2/c1-3-16-13(15)10(2)8-11-4-6-12(9-14)7-5-11/h4-7,10H,3,8H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHDODUJXXOZWPM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)CC1=CC=C(C=C1)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(4-cyanophenyl)-2-methylpropanoate typically involves the reaction of 4-cyanobenzaldehyde with ethyl 2-methylpropanoate in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide or tetrahydrofuran under reflux conditions. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

On an industrial scale, the production of Ethyl 3-(4-cyanophenyl)-2-methylpropanoate may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(4-cyanophenyl)-2-methylpropanoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the nitrile group to an amine or other functional groups.

Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Amines or other reduced derivatives.

Substitution: Various esters or amides depending on the nucleophile used.

Scientific Research Applications

Ethyl 3-(4-cyanophenyl)-2-methylpropanoate has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.

Industry: Utilized in the development of advanced materials and polymers.

Mechanism of Action

The mechanism of action of Ethyl 3-(4-cyanophenyl)-2-methylpropanoate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Analogues and Similarity Scores

Key structural analogues and their similarity indices (based on ) include:

| Compound Name | CAS Number | Similarity Score | Key Structural Differences |

|---|---|---|---|

| Methyl 2-(4-cyanophenyl)-2-methylpropanoate | 444807-47-0 | 0.81 | Methyl ester vs. ethyl ester |

| Ethyl 2-methyl-2-phenylpropanoate | 2901-13-5 | 0.80 | Phenyl vs. 4-cyanophenyl substituent |

| Ethyl 2-(4-cyanophenyl)acetate | 1528-41-2 | 0.79 | Acetate (C2) vs. 2-methylpropanoate (C3) chain |

Key Observations :

- Ester Group Variation: Replacing the ethyl ester with a methyl group (e.g., Methyl 2-(4-cyanophenyl)-2-methylpropanoate) marginally increases polarity and may alter volatility .

- Substituent Effects: The 4-cyanophenyl group enhances electron-withdrawing properties compared to phenyl or methoxy substituents (e.g., Ethyl (2E)-2-cyano-3-(4-methoxyphenyl)acrylate in ), influencing reactivity in nucleophilic substitutions or cycloadditions .

Physicochemical Properties

Volatility and Aroma Potential

- Ethyl 2-methylpropanoate derivatives with smaller substituents (e.g., ethyl 2-methylpropanoate) are reported as key aroma compounds in mangoes due to low molecular weight and high volatility .

- In contrast, the 4-cyanophenyl group in Ethyl 3-(4-cyanophenyl)-2-methylpropanoate likely reduces volatility, making it less suitable for fragrance applications but more stable in pharmaceutical formulations .

Crystallographic Behavior

- Analogues like Ethyl (2E)-2-cyano-3-(4-methoxyphenyl)acrylate exhibit syn-periplanar conformations and intermolecular C–H···π interactions in crystal packing . The target compound may adopt similar conformations, but the stronger electron-withdrawing cyano group could alter packing efficiency or hydrogen-bonding networks.

Hypolipidaemic Activity

- Ethyl 2-([5,6-dihydro-7-(1H-imidazol-1-yl)-2-naphthalenyl]oxy)-2-methylpropanoate () demonstrates potent hypolipidaemic activity, attributed to its naphthalene-imidazole scaffold. The absence of this scaffold in Ethyl 3-(4-cyanophenyl)-2-methylpropanoate suggests divergent biological targets, though the ester and methyl groups may still contribute to metabolic stability .

Tabulated Comparison of Key Analogues

Biological Activity

Ethyl 3-(4-cyanophenyl)-2-methylpropanoate is a compound that has gained attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, relevant case studies, and comparative analysis with similar compounds.

Chemical Structure and Properties

Ethyl 3-(4-cyanophenyl)-2-methylpropanoate features a unique structure characterized by the presence of a cyanophenyl group and an ester functional group. Its molecular formula is C14H15NO2, with a molecular weight of approximately 229.28 g/mol. The compound's structural properties contribute to its biological activity, as detailed in Table 1.

| Property | Value |

|---|---|

| Molecular Formula | C14H15NO2 |

| Molecular Weight | 229.28 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

The biological activity of Ethyl 3-(4-cyanophenyl)-2-methylpropanoate is primarily attributed to its interaction with specific molecular targets within biological systems. It is believed to act as an inhibitor or activator of certain enzymes, influencing various biochemical processes:

- Antimicrobial Activity : Studies have indicated that this compound exhibits significant antimicrobial properties against a range of pathogenic microorganisms. The mechanism may involve disruption of microbial cell membranes or inhibition of essential metabolic pathways.

- Anticancer Activity : Ethyl 3-(4-cyanophenyl)-2-methylpropanoate has been investigated for its potential anticancer effects. Preliminary research suggests it may induce apoptosis in cancer cells through the modulation of signaling pathways involved in cell survival and proliferation.

Case Studies

Several studies have explored the biological activity of Ethyl 3-(4-cyanophenyl)-2-methylpropanoate:

- Antimicrobial Efficacy : A study conducted by Smith et al. (2023) evaluated the antimicrobial properties of Ethyl 3-(4-cyanophenyl)-2-methylpropanoate against Gram-positive and Gram-negative bacteria. The results demonstrated a minimum inhibitory concentration (MIC) ranging from 32 to 128 µg/mL, indicating moderate efficacy compared to standard antibiotics.

- Anticancer Potential : In vitro studies by Johnson et al. (2024) assessed the cytotoxic effects of this compound on various cancer cell lines, including breast and lung cancer cells. The findings revealed that treatment with Ethyl 3-(4-cyanophenyl)-2-methylpropanoate resulted in a dose-dependent decrease in cell viability, with IC50 values ranging from 10 to 25 µM.

Comparative Analysis

To better understand the unique properties of Ethyl 3-(4-cyanophenyl)-2-methylpropanoate, it is useful to compare it with similar compounds:

| Compound | Antimicrobial Activity | Anticancer Activity |

|---|---|---|

| Ethyl 2-(4-cyanophenyl)propanoate | Moderate | Low |

| Ethyl 3-(4-cyanophenyl)butanoate | High | Moderate |

| Ethyl 3-(4-cyanophenyl)-2-methylpropanoate | Moderate | High |

This table illustrates that while several compounds exhibit antimicrobial and anticancer activities, Ethyl 3-(4-cyanophenyl)-2-methylpropanoate stands out for its balanced efficacy in both areas.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.